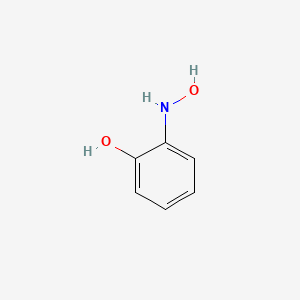
2-(Hydroxyamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyamino)phenol is an organic compound with the molecular formula C6H7NO2 It is a derivative of phenol, where one of the hydrogen atoms in the benzene ring is replaced by a hydroxyamino group (-NH-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxyamino)phenol can be synthesized through several methods:
Bamberger Rearrangement: This involves the rearrangement of N-phenylhydroxylamines in the presence of an acid catalyst to produce this compound.
Reduction of Quinones: The reduction of quinones, such as benzoquinone, using reducing agents like sodium borohydride can yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones back to this compound can be achieved using reducing agents.
Electrophilic Substitution: The hydroxyamino group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and their derivatives.
Reduction: This compound itself.
Electrophilic Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
2-(Hydroxyamino)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)phenol involves its ability to undergo redox reactions. It can donate electrons to free radicals, thereby neutralizing them and acting as an antioxidant
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Another phenolic compound with similar electrophilic substitution reactions but different structural properties.
Uniqueness
2-(Hydroxyamino)phenol is unique due to the presence of the hydroxyamino group, which imparts distinct redox properties and reactivity compared to other phenolic compounds .
Properties
CAS No. |
91367-87-2 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(hydroxyamino)phenol |
InChI |
InChI=1S/C6H7NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,7-9H |
InChI Key |
UYPGGNLSLMOLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















